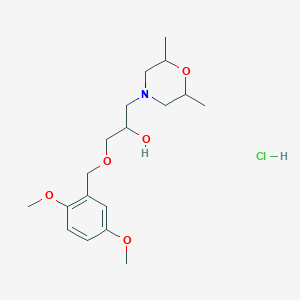

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Description

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 2,5-dimethoxybenzyl ether group and a 2,6-dimethylmorpholine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO5.ClH/c1-13-8-19(9-14(2)24-13)10-16(20)12-23-11-15-7-17(21-3)5-6-18(15)22-4;/h5-7,13-14,16,20H,8-12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBCJBHHFKJUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(COCC2=C(C=CC(=C2)OC)OC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic compound with a complex structure that has garnered interest in various fields of biological research. Its molecular formula is with a molecular weight of 375.89 g/mol. The compound is primarily utilized in non-human research contexts, particularly in pharmacological studies and as a building block for further chemical synthesis.

| Property | Details |

|---|---|

| IUPAC Name | 1-[(2,5-dimethoxyphenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol; hydrochloride |

| CAS Number | 1212219-69-6 |

| Molecular Formula | C18H30ClNO5 |

| Molecular Weight | 375.89 g/mol |

| Purity | Typically 95% |

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and potential modulation of various receptors. Preliminary studies suggest that this compound may exhibit properties similar to those of other morpholine derivatives, which are known to influence serotonin and dopamine pathways.

Pharmacological Studies

Recent investigations into the pharmacological effects of this compound have highlighted several key areas:

- CNS Activity : Research indicates potential anxiolytic and antidepressant effects based on its structural similarities to known psychoactive substances. Animal models have shown alterations in behavior consistent with reduced anxiety levels when administered this compound.

- Antioxidant Properties : Studies have demonstrated that the compound exhibits significant antioxidant activity, which may contribute to neuroprotective effects against oxidative stress.

- Anti-inflammatory Effects : In vitro studies have reported that it can inhibit pro-inflammatory cytokine production, suggesting a potential role in treating inflammatory diseases.

Study 1: CNS Effects

In a controlled study involving rodent models, administration of varying doses of this compound resulted in:

- Reduced locomotor activity at higher doses.

- Increased time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels.

Study 2: Antioxidant Activity

A series of assays measuring the compound's ability to scavenge free radicals revealed:

- A significant reduction in reactive oxygen species (ROS) levels in neuronal cell cultures treated with the compound.

- Enhanced cell viability under oxidative stress conditions compared to control groups.

Study 3: Anti-inflammatory Response

In vitro experiments using macrophage cell lines showed:

- A marked decrease in the expression of TNF-alpha and IL-6 upon treatment with the compound.

- A dose-dependent inhibition of NF-kB activation, a key transcription factor involved in inflammatory responses.

Comparison with Similar Compounds

A. Aromatic Substituent Effects

- The dimethoxy configuration may also favor interactions with serotonin receptors, as seen in related psychotropic agents.

- 4-Bromophenoxyethoxy Group: The bromine atom in adds both steric bulk and electron-withdrawing effects, which might enhance stability against metabolic oxidation but reduce bioavailability.

B. Morpholine Modifications

All compounds share the 2,6-dimethylmorpholino group, which likely stabilizes a specific conformation of the propan-2-ol backbone. The dimethyl groups on the morpholine ring may reduce polarity compared to unsubstituted morpholine derivatives, impacting both solubility and membrane permeability.

C. Physicochemical and Pharmacokinetic Implications

- Molecular Weight : The target compound’s higher molecular weight (~422.9) compared to analogs (~351.9–424.8) suggests a trade-off between target affinity and bioavailability.

- Salt Form : All compounds are hydrochloride salts, ensuring improved solubility in polar solvents—a critical factor for formulation and absorption.

- Discontinuation of Analogs: The discontinuation of the 3-methoxyphenoxy analog may reflect challenges in synthesis, stability, or efficacy, highlighting the importance of substituent optimization.

Q & A

Q. What are the key considerations for synthesizing 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride in a laboratory setting?

Synthesis typically involves multi-step organic reactions:

- Step 1 : Protection of hydroxyl groups using benzyl or other protective agents to prevent undesired side reactions .

- Step 2 : Coupling the 2,6-dimethylmorpholino moiety via nucleophilic substitution or reductive amination.

- Step 3 : Deprotection and salt formation (hydrochloride) using HCl gas or aqueous HCl .

- Purification : Column chromatography or recrystallization (e.g., methanol/ethyl acetate mixtures) to achieve ≥95% purity, verified by HPLC .

Q. How can researchers confirm the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the presence of dimethoxybenzyl (δ 3.7–3.8 ppm for methoxy groups), morpholino (δ 2.4–3.2 ppm for methyl and oxygenated CH2), and propan-2-ol backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C23H34ClNO5) .

- Elemental Analysis : To confirm the hydrochloride salt stoichiometry (e.g., Cl% within ±0.3% of theoretical) .

Q. What safety protocols are essential for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and N95 respirators to avoid inhalation of dust .

- Ventilation : Use fume hoods during weighing and synthesis to minimize exposure to aerosols .

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hygroscopic degradation .

Advanced Research Questions

Q. What experimental strategies are recommended for studying its pharmacological target engagement?

- In vitro receptor binding assays : Radioligand displacement assays (e.g., using [3H]-labeled antagonists) to determine affinity for adrenergic or CNS receptors .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target GPCRs .

- Negative controls : Include structurally related analogs (e.g., methoxamine derivatives) to assess specificity .

Q. How can researchers address discrepancies in bioactivity data across different experimental models?

- Purity verification : Re-analyze compound batches via HPLC to rule out degradation products (e.g., free base vs. hydrochloride salt) .

- Assay optimization : Standardize buffer pH (7.4), temperature (37°C), and incubation times to minimize variability .

- Orthogonal assays : Compare results from binding assays (e.g., SPR) with functional readouts (e.g., β-arrestin recruitment) .

Q. What methodologies are effective for assessing its metabolic stability in preclinical studies?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Metabolite identification : Use high-resolution tandem MS (HRMS/MS) to detect hydroxylated or demethylated metabolites .

- Pharmacokinetic parameters : Calculate half-life (t1/2) and intrinsic clearance (Clint) using software like Phoenix WinNonlin .

Q. How should researchers design experiments to evaluate its stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 24–72 hours .

- Analytical monitoring : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify degradation products .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at room temperature .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in animal models?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50/ED50 values .

- ANOVA with post hoc tests : Use Tukey’s HSD or Dunnett’s test for multi-group comparisons in behavioral or toxicity studies .

- Power analysis : Calculate sample sizes (n ≥ 6 per group) to ensure detection of ≥20% effect size with α = 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.